molecular formula C22H24BrN7O3 B11531778 4-Hydroxy-3-methoxybenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

4-Hydroxy-3-methoxybenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

Cat. No.: B11531778
M. Wt: 514.4 g/mol
InChI Key: ALGXVULAXFRGAS-ZMOGYAJESA-N
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Description

The compound 4-Hydroxy-3-methoxybenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a triazine-based hydrazone derivative. Its structure comprises a 4-hydroxy-3-methoxybenzaldehyde moiety linked via a hydrazone bond to a 1,3,5-triazine ring substituted with a 2-bromo-4-methylanilino group and a morpholinyl group. The bromine and methyl groups on the anilino substituent likely influence steric and electronic properties, while the morpholine ring enhances solubility and hydrogen-bonding capacity.

Properties

Molecular Formula

C22H24BrN7O3

Molecular Weight

514.4 g/mol

IUPAC Name

4-[(E)-[[4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenol

InChI

InChI=1S/C22H24BrN7O3/c1-14-3-5-17(16(23)11-14)25-20-26-21(28-22(27-20)30-7-9-33-10-8-30)29-24-13-15-4-6-18(31)19(12-15)32-2/h3-6,11-13,31H,7-10H2,1-2H3,(H2,25,26,27,28,29)/b24-13+

InChI Key

ALGXVULAXFRGAS-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C=C4)O)OC)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C=C4)O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENOL typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of the Brominated Phenyl Group: The brominated phenyl group is introduced via a nucleophilic substitution reaction using 2-bromo-4-methylaniline.

    Attachment of the Morpholine Group: The morpholine group is attached through a nucleophilic substitution reaction with morpholine.

    Final Assembly: The final compound is assembled by coupling the triazine intermediate with the hydrazine derivative and the methoxyphenol group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenol group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazine ring or the brominated phenyl group, potentially leading to dehalogenation or ring-opening products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the brominated phenyl group and the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and various amines are employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated phenyl derivatives and triazine ring-opened products.

    Substitution: Various substituted phenyl and triazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 4-hydroxy-3-methoxybenzaldehyde exhibit significant antimicrobial properties. For instance, a study characterized a series of aromatic hydrazides and found that the synthesized hydrazones demonstrated effective antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The presence of hydroxyl groups in the structure enhances this activity, suggesting that modifications to the compound could yield even more potent derivatives.

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. Studies show that similar hydrazone derivatives can scavenge free radicals effectively, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases . The antioxidant activity is often assessed using various assays, including DPPH radical scavenging and ABTS assays.

Drug Development

Given its structural complexity, the compound is a candidate for further drug development. Its ability to interact with biological targets makes it suitable for designing new pharmaceuticals. For example, hydrazones derived from this compound have been explored for their potential in treating conditions like thrombocytopenia due to their agonistic effects on thrombopoietin receptors .

Materials Science

The unique properties of 4-hydroxy-3-methoxybenzaldehyde derivatives have led to exploration in materials science, particularly in creating novel polymers or coatings with antimicrobial properties. These materials can be used in medical devices or packaging to prevent microbial growth.

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityAroyl hydrazones showed higher activity against bacterial strains compared to their hydrazide counterparts.
Antioxidant ActivityDemonstrated significant free radical scavenging ability, indicating potential therapeutic applications in oxidative stress management.
Drug DevelopmentExplored as a thrombopoietin receptor agonist, enhancing platelet production in vitro and showing promise for treating thrombocytopenia.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazine ring and the brominated phenyl group are key functional groups that facilitate binding to these targets. The morpholine group may enhance solubility and bioavailability, while the methoxyphenol group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name (Reference) Benzaldehyde Substituents Triazine Substituents Molecular Weight Notable Features
Target Compound 4-hydroxy-3-methoxy 2-bromo-4-methylanilino, 4-morpholinyl Not reported Balanced H-bonding (hydroxy/methoxy) and lipophilicity (bromo/methyl).
2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-morpholinyl-triazin-2-yl]hydrazone 2-hydroxy-5-nitro 4-chloroanilino, 4-morpholinyl 470.88 Strong electron-withdrawing nitro group; higher polarity.
3-Iodo-2-[4-(diphenylamino)-6-morpholinyl-triazin-2-yl]hydrazone (Vacuolin-1) 3-iodo Diphenylamino, 4-morpholinyl 577.4 Bulky diphenylamino group; iodine enhances halogen bonding.
5-(4-chloro-3-nitrophenyl)-2-furaldehyde [4-methoxy-6-morpholinyl-triazin-2-yl]hydrazone Furaldehyde (non-benzaldehyde) 4-methoxy, 4-morpholinyl 459.84 Furan ring reduces aromaticity; methoxy improves solubility.
3-Bromo-5-chloro-2-hydroxybenzaldehyde [6-(3-trifluoromethylanilino)-4-morpholinyl-triazin-2-yl]hydrazone 3-bromo-5-chloro-2-hydroxy 3-trifluoromethylanilino, 4-morpholinyl 572.77 CF3 group increases hydrophobicity; dual halogens enhance reactivity.
6-Bromo-1,3-benzodioxole-5-carbaldehyde [4-dimethylamino-6-(4-fluoroanilino)-triazin-2-yl]hydrazone Benzodioxole (6-bromo) 4-dimethylamino, 4-fluoroanilino 474.29 Benzodioxole adds steric bulk; dimethylamino enhances basicity.
3,5-Diiodo-2-methoxybenzaldehyde [6-(2-naphthylamino)-4-morpholinyl-triazin-2-yl]hydrazone 3,5-diiodo-2-methoxy 2-naphthylamino, 4-morpholinyl Not reported Naphthyl group enables π-π stacking; iodine increases molecular weight.

Key Observations:

Halogens (Br, Cl, I): Enhance lipophilicity and halogen bonding. The target compound’s 2-bromo group may offer a balance between steric effects and binding affinity. Morpholine vs. Other Amines: Morpholine improves solubility and metabolic stability compared to dimethylamino or diphenylamino .

Structural Variations: Benzaldehyde vs. Furaldehyde: Furaldehyde derivatives (e.g., ) lack aromatic conjugation, altering electronic properties and solubility. Anilino Substituents: The target compound’s 2-bromo-4-methylanilino group provides moderate steric hindrance compared to trifluoromethyl or naphthyl groups.

Molecular Weight and Bioavailability :

  • Compounds with higher molecular weights (>500 Da, e.g., ) may face challenges in oral bioavailability, whereas the target compound’s moderate size (inferred from analogs) could offer advantages.

Synthetic Feasibility: The target compound’s synthesis likely parallels methods for similar hydrazones, such as condensation of hydrazine derivatives with triazine intermediates under acidic or basic conditions (e.g., reflux in ethanol with acetic acid, as in ). Purity data for analogs (e.g., 97.9% in ) highlight the importance of optimized purification protocols.

Research Findings and Implications

  • Biological Activity: While direct data for the target compound is unavailable, analogs like Vacuolin-1 and trifluoromethyl-substituted triazines show activity in cancer and pain management.
  • Stability : Hydrazones are prone to hydrolysis, but the electron-donating methoxy group in the target compound may stabilize the Schiff base linkage compared to nitro-substituted analogs .
  • Structure-Activity Relationships (SAR): The 4-hydroxy-3-methoxybenzaldehyde moiety may enhance antioxidant properties, while the bromo-methylanilino group could modulate selectivity for hydrophobic binding pockets.

Biological Activity

The compound 4-Hydroxy-3-methoxybenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone (referred to as 4-H-3-MB ) has garnered attention in recent years due to its diverse biological activities. This article aims to synthesize existing research findings related to its biological activity, focusing on antimicrobial properties, antioxidant effects, and potential applications in medicine.

Chemical Structure

The compound can be represented as follows:
CxHyBrNzOw\text{C}_{x}\text{H}_{y}\text{Br}\text{N}_{z}\text{O}_{w}
where the exact molecular formula will depend on the specific composition of the hydrazone derivatives. The presence of functional groups such as hydroxyl (-OH), methoxy (-OCH₃), and the triazine ring structure contribute significantly to its biological properties.

In Vitro Studies

  • Streptococcus mutans Inhibition :
    A recent study evaluated the efficacy of 4-H-3-MB against Streptococcus mutans, a primary bacterium involved in dental caries. The results indicated that 4-H-3-MB significantly inhibited biofilm formation in a dose-dependent manner, achieving up to 79.81% inhibition at a concentration of 0.2 mg/ml . Notably, it did not inhibit bacterial growth at this concentration but effectively reduced exopolysaccharide production and acid production from biofilms .
  • Broad-Spectrum Antimicrobial Activity :
    Another study demonstrated that derivatives of 4-hydroxy-3-methoxybenzaldehyde exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The hydrazone derivatives showed enhanced activity compared to their parent compounds, highlighting the importance of structural modifications in enhancing biological efficacy .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/ml
Escherichia coli100 µg/ml
Pseudomonas aeruginosa75 µg/ml

Antioxidant Activity

The antioxidant potential of 4-H-3-MB was assessed using various assays, including the DPPH radical scavenging method. The compound exhibited significant free radical scavenging activity, indicating its potential as an antioxidant agent. The effectiveness increased with concentration, making it a promising candidate for further development in oxidative stress-related conditions .

DNA Interaction Studies

Research has also explored the interaction of 4-H-3-MB with DNA. It was observed that at higher concentrations (200 and 400 µM), the compound induced hydrolytic cleavage of plasmid DNA, suggesting potential applications in cancer therapy where DNA damage is a mechanism for inducing apoptosis in cancer cells .

Case Studies and Applications

  • Dental Applications :
    Given its ability to inhibit biofilm formation by S. mutans, 4-H-3-MB could be integrated into dental care products aimed at preventing caries and other oral diseases.
  • Pharmaceutical Development :
    The compound's broad-spectrum antimicrobial properties position it as a candidate for developing new antibiotics, particularly against resistant strains of bacteria.

Q & A

Q. What are the key synthetic methodologies for preparing this hydrazone derivative?

The compound is synthesized via hydrazone formation between a substituted benzaldehyde and a triazine-based hydrazine derivative. A common approach involves:

  • Refluxing 4-amino-triazine intermediates (e.g., 4-(2-bromo-4-methylanilino)-6-morpholino-1,3,5-triazin-2-amine) with 4-hydroxy-3-methoxybenzaldehyde in absolute ethanol or methanol, catalyzed by glacial acetic acid (5–10 drops) for 4–6 hours .
  • Isolation via solvent evaporation, followed by recrystallization from ethanol/water mixtures to achieve yields of 65–85% .

Q. Which analytical techniques are critical for characterizing this compound?

  • IR spectroscopy : Confirms hydrazone formation (C=N stretch at ~1590–1610 cm⁻¹) and hydroxyl/methoxy groups (broad O–H stretch at ~3400 cm⁻¹, C–O–C at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Resolves aromatic proton environments (e.g., methoxy at δ 3.8–4.0 ppm, morpholine protons at δ 3.6–3.8 ppm) and triazine ring carbons (δ 160–170 ppm) .
  • Elemental analysis : Validates stoichiometry, particularly for bromine and nitrogen content .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this hydrazone?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of triazine intermediates but may require post-reaction distillation . Ethanol/glacial acetic acid mixtures balance reactivity and ease of isolation .
  • Catalyst optimization : Substituting glacial acetic acid with p-toluenesulfonic acid (PTSA) may reduce reaction time by 20–30% .
  • Temperature control : Reflux at 70–80°C minimizes side products (e.g., triazine hydrolysis) compared to higher temperatures .

Q. How to resolve contradictions in spectral data for structural confirmation?

  • Contradictory ¹H NMR splitting : For overlapping aromatic signals, use 2D NMR (COSY, HSQC) to assign coupling patterns and differentiate methoxy/anilino protons .
  • Ambiguous mass spectrometry (MS) fragments : Employ high-resolution MS (HRMS) to distinguish isotopic peaks (e.g., bromine’s ¹:¹ isotopic ratio) and confirm molecular formulae .

Q. What experimental designs are suitable for evaluating its bioactivity?

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) due to the triazine-morpholine scaffold’s known affinity for ATP-binding pockets . Use fluorescence-based assays with Z’-factor >0.5 for robustness.
  • Cytotoxicity profiling : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include a positive control (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers .

Q. How to assess stability and decomposition pathways under varying conditions?

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>200°C suggests thermal stability for storage) .
  • pH-dependent stability : Incubate in buffers (pH 2–12) for 24–48 hours and monitor degradation via HPLC. Hydrazones are prone to hydrolysis under acidic conditions .
  • Photostability : Expose to UV light (254 nm) and track changes in UV-Vis absorbance spectra to identify photooxidation products .

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